molecular formula C23H39NO2 B1630362 D-erythro-MAPP CAS No. 60847-25-8

D-erythro-MAPP

货号: B1630362
CAS 编号: 60847-25-8
分子量: 361.6 g/mol
InChI 键: YLAZEWZHIRBZDA-NFBKMPQASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-erythro-MAPP: is a synthetic analog of ceramide, known chemically as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol. It is primarily recognized for its role as a selective inhibitor of alkaline ceramidase, an enzyme involved in the metabolism of ceramides .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-MAPP involves the reaction of myristoyl chloride with (1S,2R)-2-amino-1-phenyl-1-propanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

科学研究应用

Apoptosis Induction in Breast Cancer Cells

D-e-MAPP has been investigated for its anti-cancer properties, particularly in breast cancer. A study demonstrated that D-e-MAPP significantly reduced the viability of MCF-7 breast cancer cells in a dose-dependent manner, with an IC50 value of 4.4 µM . The compound induced morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing, which were confirmed through confocal and transmission electron microscopy.

Mechanistic Insights

The mechanism by which D-e-MAPP induces apoptosis involves:

  • Increased Ceramide Levels : Inhibition of ceramidases leads to elevated ceramide levels, which are known to promote apoptosis.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that D-e-MAPP treatment resulted in significant alterations in cell cycle distribution, with an increase in the proportion of cells in the G0/G1 phase, indicating cell cycle arrest .

Sphingolipid Metabolism

D-e-MAPP's primary application lies in its ability to modulate sphingolipid metabolism:

  • Impact on Sphingosine and S1P Levels : Studies indicate that D-e-MAPP effectively decreases levels of sphingosine and S1P in erythrocytes and plasma when administered intravenously . This suggests a crucial role for alkaline ceramidases in regulating these metabolites during erythroid differentiation.
  • Potential Therapeutic Role : Given the involvement of sphingolipid signaling in various diseases, including cancer and cardiovascular diseases, D-e-MAPP may serve as a therapeutic agent by targeting these pathways.

Formulation and Delivery Systems

Recent advancements have explored the formulation of D-e-MAPP into nanoparticles to enhance its delivery and efficacy:

  • Nanoparticle Formulation : D-e-MAPP-loaded solid lipid nanoparticles (SLNs) have been developed to improve bioavailability and reduce side effects. The IC50 for the nanoparticle formulation was found to be 15.6 µM, indicating a different efficacy profile compared to free D-e-MAPP .
  • Characterization Studies : Characterization of these formulations showed significant reductions in particle size compared to free D-e-MAPP, which may enhance cellular uptake and therapeutic effectiveness.

Case Studies and Findings

ApplicationCell LineIC50 Value (µM)Observations
D-e-MAPPMCF-74.4Induced apoptosis; morphological changes observed
SLN FormulationMCF-715.6Enhanced delivery; reduced viability but higher IC50

生物活性

D-erythro-MAPP (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol) is a ceramide analog known for its significant biological activities, particularly in the context of cancer research and cellular metabolism. This compound acts primarily as an inhibitor of alkaline ceramidase, leading to increased levels of endogenous ceramides, which play crucial roles in cell growth regulation and apoptosis.

This compound functions by inhibiting alkaline ceramidase, an enzyme responsible for the breakdown of ceramides into sphingosine and fatty acids. By inhibiting this enzyme, this compound leads to elevated levels of ceramide within cells, which is associated with growth suppression and cell cycle arrest. The compound has been shown to have a specific inhibitory effect on alkaline ceramidase with an IC50 value ranging from 1 to 5 µM, while it exhibits much weaker inhibition of acid ceramidase (IC50 > 500 µM) .

Growth Suppression and Apoptosis Induction

Research indicates that this compound significantly reduces the viability of various cancer cell lines. For instance, in human breast cancer MCF-7 cells, this compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 4.4 µM after 24 hours of treatment. The nanoparticle formulation of this compound showed a higher IC50 value of 15.6 µM under similar conditions .

Table 1: IC50 Values for this compound

Application Time (h)This compound IC50 Value (μM)This compound-SLN IC50 Value (μM)
244.4815.65
4818.8413.98
7235.7312.18

The morphological changes observed in MCF-7 cells treated with this compound included chromatin condensation, membrane blebbing, and cytoskeletal disruption, indicative of apoptosis . Confocal microscopy and transmission electron microscopy (TEM) analyses confirmed these apoptotic features.

Cell Cycle Analysis

Cell cycle distribution studies revealed that untreated MCF-7 cells predominantly resided in the G0/G1 phase (86.8%), while treatment with this compound shifted this distribution significantly, indicating a blockade in cell cycle progression .

Table 2: Cell Cycle Distribution Changes Induced by this compound

TreatmentG0/G1 (%)S (%)G2/M (%)
Control86.85.15.0
This compound (IC50)39.423.419.7

In Vivo Studies

In vivo studies have also supported the efficacy of this compound in tumor models, demonstrating its potential as a therapeutic agent against various cancers by modulating sphingolipid metabolism and promoting ceramide-mediated apoptosis .

属性

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931906
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60847-25-8, 143492-38-0
Record name 2-(N-Myristoylamino)-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythro-MAPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-erythro-MAPP
Reactant of Route 2
Reactant of Route 2
D-erythro-MAPP
Reactant of Route 3
Reactant of Route 3
D-erythro-MAPP
Reactant of Route 4
Reactant of Route 4
D-erythro-MAPP
Reactant of Route 5
Reactant of Route 5
D-erythro-MAPP
Reactant of Route 6
Reactant of Route 6
D-erythro-MAPP

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。